3-(2-Oxocyclohexyl)propanenitrile
Overview
Description
3-(2-Oxocyclohexyl)propanenitrile is an organic compound with the molecular formula C10H13NO. It is a white crystalline solid commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxocyclohexyl)propanenitrile typically involves the reaction of 1-(cyclohex-1-en-1-yl)pyrrolidine with acrylonitrile. The electrons of the π-orbital of the enamine interact with the π*-orbital of acrylonitrile (a Michael acceptor), resulting in the formation of a bond between the alpha-carbon of the enamine and the beta-carbon of acrylonitrile. The transformation of iminium to carbonyl occurs via a tetrahedral intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and large-scale chemical production would apply, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxocyclohexyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Oxocyclohexyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Oxocyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Pyridinyl)propanenitrile
- 3-(2-Furyl)propanenitrile
- 2-Methyl-3-(phenylsulfonyl)propanenitrile
- 3-(Benzylimino)-2-(triphenylphosphoranylidene)propanenitrile
- 3-(2-Methyl-3-indolizinyl)propanenitrile
Uniqueness
3-(2-Oxocyclohexyl)propanenitrile is unique due to its specific structure, which includes a cyclohexyl ring with a ketone and nitrile functional group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2-oxocyclohexyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTVCXKSSRBTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306751 | |
Record name | 2-Oxocyclohexanepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-78-9 | |
Record name | 2-Oxocyclohexanepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4594-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxocyclohexanepropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Cyanoethyl)cyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Cyanoethyl)cyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxocyclohexanepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxocyclohexanepropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the compound (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile in the context of 2-(2-cyanoethyl)cyclohexanone chemistry?
A1: (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile is a key intermediate formed during the base-catalyzed Robinson annulation of 2-(2-cyanoethyl)cyclohexanone [, ]. This reaction is a classic method for forming six-membered rings in organic synthesis. Isolation and characterization of this intermediate provide valuable insights into the reaction mechanism.
Q2: How does the structure of (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile influence its intermolecular interactions?
A2: (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile forms centrosymmetric dimers through reciprocal hydrogen bonding between the hydroxyl group of one molecule and the ketone group of another [, ]. The O⋯O distance in this hydrogen bond is reported as 2.7902 Å []. This intermolecular interaction is significant as it stabilizes the intermediate and influences its overall structure.
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